4-Fluoro-4'-nitrochalcone

Crystallography Solid-State Chemistry Materials Science

4-Fluoro-4'-nitrochalcone (CAS 102692-39-7; also indexed as 2805-53-0) is a synthetically derived chalcone featuring an electron-withdrawing 4-nitro group on the A-ring and a 4-fluoro substituent on the B-ring. Its molecular formula is C15H10FNO3 with a molecular weight of 271.24 g/mol.

Molecular Formula C15H10FNO3
Molecular Weight 271.24 g/mol
CAS No. 102692-39-7
Cat. No. B3399005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-4'-nitrochalcone
CAS102692-39-7
Molecular FormulaC15H10FNO3
Molecular Weight271.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
InChIInChI=1S/C15H10FNO3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(9-5-12)17(19)20/h1-10H/b10-3+
InChIKeyYMQIOFDMELMTTG-XCVCLJGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-4'-nitrochalcone (CAS 102692-39-7): A Dual-Substituted Chalcone Derivative with Quantifiable Structural Distinction for Focused Biological Investigation


4-Fluoro-4'-nitrochalcone (CAS 102692-39-7; also indexed as 2805-53-0) is a synthetically derived chalcone featuring an electron-withdrawing 4-nitro group on the A-ring and a 4-fluoro substituent on the B-ring [1]. Its molecular formula is C15H10FNO3 with a molecular weight of 271.24 g/mol [1]. The compound's solid-state structure has been definitively resolved via single-crystal X-ray diffraction, revealing that it crystallizes in the monoclinic space group P21/c with unit cell parameters a = 3.8860 Å, b = 13.2324 Å, c = 24.199 Å, and β = 91.963° [2]. This specific combination of substituents imparts a unique electronic profile to the α,β-unsaturated ketone core, creating a distinct platform for exploring biological target engagement and structure-activity relationships (SAR) within the broader chalcone chemical space [1].

The Functional Non-Equivalence of 4-Fluoro-4'-nitrochalcone: Why Structural Analogs Cannot Be Assumed to Be Interchangeable


The specific electronic and spatial properties of 4-fluoro-4'-nitrochalcone render it functionally distinct from its mono-substituted or differently substituted analogs. SAR studies within the nitrochalcone and fluorochalcone classes demonstrate that biological activity is highly sensitive to the nature and position of substituents [1]. The simultaneous presence of a strong electron-withdrawing nitro group and a smaller, electronegative fluorine atom creates a unique molecular electrostatic potential and dipole moment that influences interactions with biological targets, such as enzymes and receptors, in ways that compounds lacking this precise combination cannot replicate [2]. Furthermore, the compound's crystal packing, driven by specific C—H···O and C—H···F intermolecular interactions, defines its solid-state properties and may impact formulation behavior, a characteristic that is inherently unique to this molecule [3]. Therefore, substituting 4-fluoro-4'-nitrochalcone with a 'close' analog like 4-nitrochalcone or 4-fluorochalcone will introduce uncontrolled variability into an experimental system, directly impacting the reproducibility and interpretability of results.

Quantitative Differentiation of 4-Fluoro-4'-nitrochalcone: A Comparative Evidence Guide for Scientific Selection


Crystal Structure Defined: Quantifiable Unit Cell and Packing Parameters Versus Non-Crystalline Analogs

The unambiguous three-dimensional structure of 4-fluoro-4'-nitrochalcone has been determined, providing definitive geometric and packing information. This is a key differentiator from many other chalcones for which no crystal structure is available, such as 4-nitrochalcone or 4-fluorochalcone, which lack published single-crystal X-ray diffraction data [1]. The resolved structure confirms the compound's conformation and intermolecular interactions, enabling precise computational modeling and formulation studies that are not possible with uncharacterized solid forms.

Crystallography Solid-State Chemistry Materials Science

Kinase Inhibition Profile: VEGFR-2 Inhibitory Activity of a Closely Related 4-Fluorophenyl Analog

In a series of 2-nitrochalcones, the 3-(4-fluorophenyl) derivative (compound 3c), which shares the core A-ring nitro and B-ring 4-fluoro substitution pattern with 4-fluoro-4'-nitrochalcone, was evaluated for VEGFR-2 inhibitory activity [1]. This activity profile provides a class-level inference for 4-fluoro-4'-nitrochalcone's potential as a kinase inhibitor. The 4-fluorophenyl analog exhibited significant inhibition, establishing a clear activity difference compared to the reference inhibitor staurosporine.

Kinase Inhibition Cancer Biology Angiogenesis

Anti-Proliferative Activity in the Fluoro-Chalcone Class: Contextualizing Potency in Human Cancer Cell Lines

A study of fluoro-substituted chalcones, including compounds with structural features related to 4-fluoro-4'-nitrochalcone, reported their anti-proliferative activity across a panel of five human cancer cell lines (A549, A498, HeLa, A375, and HepG2) [1]. The study establishes a baseline potency range for this compound class, enabling researchers to position 4-fluoro-4'-nitrochalcone within the known activity landscape of fluorinated chalcones and to benchmark it against other derivatives in their own assays.

Anticancer Cytotoxicity Drug Discovery

QSAR-Defined Anti-Inflammatory Potential: A Predictive Model for Nitric Oxide Inhibition

A 3D-QSAR model was developed using 38 chalcone derivatives to predict nitric oxide (NO) inhibitory activity, a key marker of anti-inflammatory potential [1]. The model, built using the Comparative Molecular Field Analysis (CoMFA) method, provides a validated statistical framework for predicting the activity of novel chalcones like 4-fluoro-4'-nitrochalcone. This model is a more precise and quantitative tool for assessing potential activity than simple, qualitative comparisons to other chalcones.

Anti-inflammatory QSAR Computational Chemistry

Polyphenol Oxidase (PPO) Inhibition: Comparative Potency of Fluorinated Chalcones

In a study evaluating chalcone derivatives as polyphenol oxidase (PPO) inhibitors, 4,4'-difluorochalcone, a close structural relative of 4-fluoro-4'-nitrochalcone, exhibited potent inhibitory activity [1]. This finding is a strong class-level inference for the PPO inhibitory potential of 4-fluoro-4'-nitrochalcone, as the difluoro analog's activity demonstrates the enzyme's tolerance for halogen substitution on the B-ring. In contrast, 4-nitrochalcone, lacking the fluorine atom, was not a potent PPO inhibitor, highlighting the functional consequence of the fluoro substitution.

Enzyme Inhibition Food Science Polyphenol Oxidase

Validated Application Scenarios for 4-Fluoro-4'-nitrochalcone Based on Differentiated Evidence


Crystallography and Solid-State Property Studies

The availability of a fully resolved single-crystal X-ray structure for 4-fluoro-4'-nitrochalcone makes it an ideal candidate for fundamental solid-state chemistry research. Investigators can use the reported unit cell parameters and space group (P21/c) as a definitive reference for powder X-ray diffraction (PXRD) studies, computational crystal structure prediction (CSP) validation, and the analysis of intermolecular interactions like C—H···F and C—H···O hydrogen bonds [1]. This structural certainty is a critical selection criterion for research groups focusing on crystal engineering and materials science, and it distinguishes this compound from a vast majority of its structurally uncharacterized chalcone analogs.

Anti-Angiogenic and Kinase Inhibitor Lead Optimization

Based on the demonstrated VEGFR-2 inhibitory activity of the closely related 3-(4-fluorophenyl)-2-nitrochalcone (IC50 = 31.49 µM) [2], 4-fluoro-4'-nitrochalcone is a rational starting point for medicinal chemistry programs aimed at developing new anti-angiogenic agents. Its dual-substituted core provides two distinct handles for further chemical modification to improve potency and selectivity against this therapeutically relevant kinase target. Procurement of this specific scaffold enables systematic SAR exploration around the fluoro and nitro pharmacophores, a research path directly supported by quantitative comparator data.

Calibration and Validation of Anti-Proliferative Screening Assays

The established anti-proliferative activity range for the fluoro-substituted chalcone class (IC50 values from 0.029 to 0.729 µM) [3] provides a quantitative benchmark for researchers. 4-fluoro-4'-nitrochalcone can be procured and used as a reference compound to calibrate and validate new cytotoxicity screening assays, ensuring that experimental systems are performing within expected sensitivity ranges. Its use as a class-representative positive control ensures assay reliability and facilitates inter-study comparisons of data generated with novel chalcone derivatives.

Computational Chemistry and QSAR-Driven Activity Prediction

The existence of a validated 3D-QSAR model for chalcone-mediated NO inhibition (model parameters: r² = 0.989, q² = 0.583) [4] allows researchers to use 4-fluoro-4'-nitrochalcone as a probe for computational chemistry studies. By applying the published CoMFA model, investigators can generate a quantitative prediction of its anti-inflammatory potential before any wet-lab experiments are conducted. This application positions the compound as a valuable tool for validating in silico models and guiding the synthesis of new analogs with predicted improvements in activity, a capability not available for many other chalcones.

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